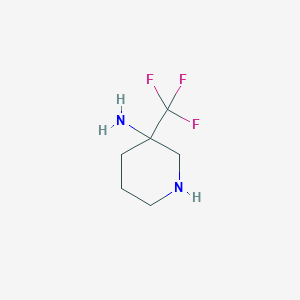

3-(Trifluoromethyl)piperidin-3-amine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)5(10)2-1-3-11-4-5/h11H,1-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTJFSNENZWBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Piperidine Carboxylic Acids

The direct fluorination of piperidine carboxylic acid derivatives represents a scalable industrial method. A Chinese patent (CN102603611B) details the reaction of 4-piperidine carboxylic acid with sulfur tetrafluoride (SF₄) in anhydrous hydrofluoric acid (HF) and methylene dichloride at 85°C for 3 hours, yielding 4-(trifluoromethyl)piperidine at 80.1% efficiency. While this method targets the 4-position, analogous protocols can be adapted for 3-substituted analogs by modifying the starting carboxylic acid regiochemistry.

Mechanistic Insights :

SF₄ acts as both a fluorinating and dehydrating agent, converting the carboxylic acid group (–COOH) to –CF₃ via intermediate acyl fluoride formation. The reaction proceeds under moderate pressure (2–4 bar) in corrosion-resistant reactors (e.g., 316L stainless steel). Critical parameters include:

- Molar ratio : SF₄ to substrate = 1.5–3:1

- Solvent system : HF/CH₂Cl₂ or HF/CHCl₃ mixtures

- Temperature : 50–150°C (optimized at 85°C)

Limitations :

- Requires specialized equipment for HF handling

- Limited functional group tolerance due to harsh conditions

Reduction of Trifluoromethyl-Substituted Imines

Imine intermediates derived from δ-lactams or pyridinones serve as precursors for 3-(trifluoromethyl)piperidin-3-amine. A 2017 Molecules study outlines the synthesis of α-trifluoromethylpiperidines via NaBH(OAc)₃ reduction of cyclic imines (Scheme 8). For example, imine 13 (derived from N-(diethoxymethyl)piperidin-2-one) is reduced in methanol to yield 2-trifluoromethylpiperidine (2 ) at 71%. Adapting this to the 3-position necessitates starting materials with pre-installed amine groups at C3.

Key Steps :

- Imine Formation : Condensation of δ-lactams with aldehydes/ketones under acidic conditions.

- Reduction : Sodium triacetoxyborohydride selectively reduces the C=N bond without affecting the CF₃ group.

Optimization Data :

| Starting Material | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| Imine 13 | NaBH(OAc)₃ | MeOH | 71 |

| Imine 27 | TMSCF₃/TFA | MeCN | 82 |

Cyclization of Linear Amines

Linear ω-amino ketones or esters undergo cyclization to form the piperidine ring. A notable example involves the base-induced cyclization of δ-aminoester 92 (derived from ketoester 90 ) using NaH in THF, yielding lactam 93 (Scheme 29). Subsequent reduction with LiAlH₄/AlCl₃ affords the amine.

Case Study :

- Aminoester Synthesis : Ketoester 90 reacts with aniline to form imine 91 , reduced to δ-aminoester 92 .

- Cyclization : NaH promotes lactamization to 93 .

- Reduction : LiAlH₄/AlCl₃ converts 93 to this compound.

Advantages :

- High functionalization tolerance

- Enables introduction of stereocenters via chiral auxiliaries

Multicomponent Reactions (Ugi-Type)

Ugi reactions enable the convergent assembly of this compound from imines, isocyanides, and carboxylic acids. In one protocol, imine 13 reacts with isocyanides (RNC) and trifluoroacetic acid to form piperidine 16 (Scheme 10). Yields reach 92% for phosphorylated derivatives (e.g., 14 ).

Representative Protocol :

- Imine Preparation : δ-Lactam-derived imine 13 .

- Ugi Reaction :

- Reagents: RNC, CF₃CO₂H

- Conditions: RT, 12h

- Post-Modification : Hydrogenolysis or hydrolysis to free amine.

Scope :

- Compatible with aryl, alkyl, and heterocyclic isocyanides

- Generates tetrazole derivatives (e.g., 17 ) via azido-Ugi variants

Electrophilic-Induced Cyclization

Electrophilic reagents like iodine facilitate cyclization of ω-amino alkynes to piperidines. For instance, treatment of imine 78 with I₂/NaH produces bicyclic intermediate 79 , which rearranges to diiodo derivative 80 (Scheme 25). Subsequent dehalogenation yields the target amine.

Mechanism :

- Iminium Formation : I₂ oxidizes the alkyne to iminium ion.

- Cyclization : Intramolecular attack by the amine forms the piperidine core.

- Rearrangement : CF₃ group migration stabilizes the intermediate.

Performance :

- Yield: 65–80%

- Diastereoselectivity: Moderate (dr 2:1 to 4:1)

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines with different substituents .

Scientific Research Applications

3-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The trifluoromethyl group’s position and connectivity significantly influence molecular behavior. Below is a comparison of key analogs:

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability. For example, Compound 21n’s logP is elevated by the isoxazolo-pyrimidine core .

- Metabolic Stability : Direct -CF₃ on piperidine (hypothetical compound) may resist oxidative metabolism better than aryl-CF₃ analogs .

- Steric Effects : Bulky substituents (e.g., benzyl-CF₃ in ) can hinder target binding but improve selectivity.

Biological Activity

3-(Trifluoromethyl)piperidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group () enhances the lipophilicity and metabolic stability of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors and transporters. Research indicates that compounds containing the trifluoromethyl group can significantly enhance binding affinity and selectivity for various targets:

- NMDA Receptor Modulation : Studies show that derivatives of trifluoromethyl-piperidine exhibit increased binding affinity at the phencyclidine (PCP) site of the NMDA receptor. For example, a related compound demonstrated nearly double the binding affinity when substituting an iodo group with a trifluoromethyl group .

- Inhibition of Neurotransmitter Transporters : The compound has been linked with inhibition effects on neurotransmitter transporters, particularly those in the SLC6 family. This inhibition can affect neurotransmitter levels in the synaptic cleft, potentially leading to enhanced signaling in neuropsychiatric contexts .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

- Antidepressant Activity : A study investigating the pharmacological profile of trifluoromethyl piperidines found that certain derivatives exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonergic activity and modulation of the norepinephrine system .

- Anti-Cancer Properties : Research has indicated that trifluoromethylated piperidine derivatives can exhibit synergistic effects when combined with other chemotherapeutic agents. For instance, one study demonstrated that a derivative showed potent activity against multiple myeloma cells, suggesting potential use in cancer therapy .

- Neuroprotective Effects : Another line of research highlighted neuroprotective properties in models of neurodegenerative diseases. The compound was shown to reduce neuronal cell death induced by excitotoxicity, likely through modulation of glutamate receptor activity .

Data Table: Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.